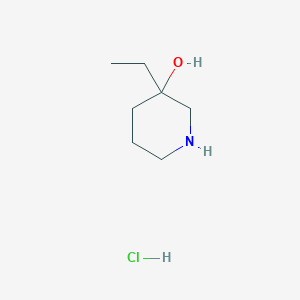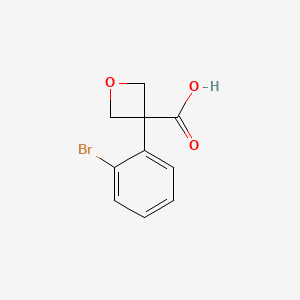
1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
概要
説明
“1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C11H19NO4 . It has a molecular weight of 229.27300 . The compound is used in various chemical reactions and has been mentioned in several peer-reviewed papers .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-6-11(12,4)8(13)15-5/h6-7H2,1-5H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully documented. The compound has a molecular weight of 229.27300 . Other properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用
1. Synthesis and Application in Organic Chemistry
1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate is utilized in various synthetic processes in organic chemistry. For instance, it has been used in the highly stereoselective hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, resulting in important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993). Similarly, it plays a role in the preparation of 1,2-oxazetidines, a significant process in the field of organic synthesis (Liu, Chen, Zhou, & Tan, 2017).
2. Involvement in Diastereoselective Alkylation
This compound is involved in the diastereoselective alkylation of diastereomers of oxazolidine dicarboxylates. The presence of bulky ring substituents like tBu, along with Boc as the N-protecting group, leads to the formation of specific alkylated diastereomers, which are significant in chemical synthesis (Koskinen, Saarenketo, & Straub, 2004).
3. Contribution to Theoretical Chemistry Studies
In theoretical chemistry, this compound is studied for its reactivity and selectivity. For example, a theoretical study on rhodium(I) catalyzed carbonylative ring expansions of aziridines involved this compound, providing insights into the regioselectivity and enantiospecificity of these reactions (Ardura, López, & Sordo, 2006).
4. Role in Methylation Processes
It has been reported in the context of methylation processes as well, such as the highly diastereoselective methylation of five-ring N,O-acetals. This is crucial for determining the configuration of methylated products, which has implications in synthetic organic chemistry (Koskinen, Brunner, Straub, Saarenketo, & Rissanen, 2004).
Safety and Hazards
The safety information available indicates that “1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate” may pose certain hazards. The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, and the precautionary statement is P261 .
特性
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-methylazetidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-6-11(12,4)8(13)15-5/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPBYQSHKGEXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

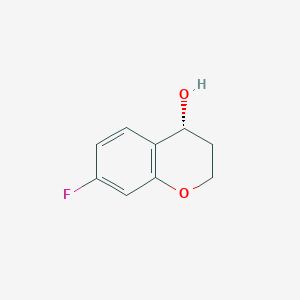

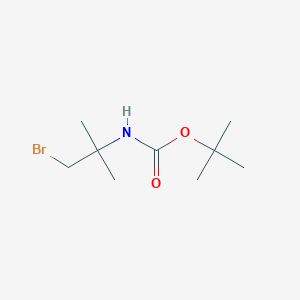
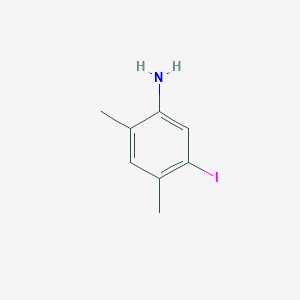
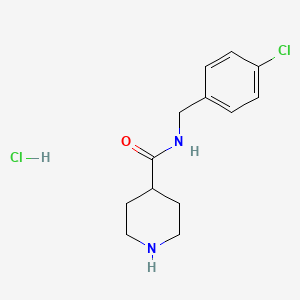
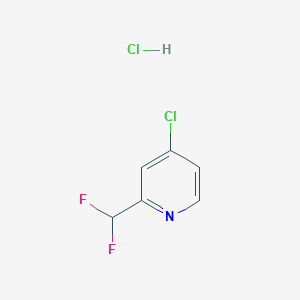
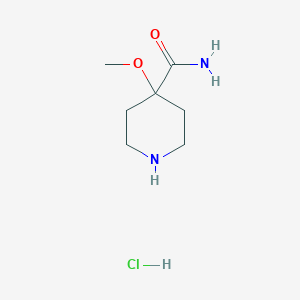
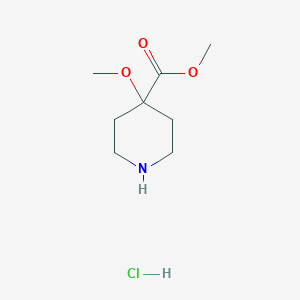

![4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1470940.png)


